molecular formula C22H24N2O B2698677 1-[(4-Benzylpiperazin-1-yl)methyl]naphthalen-2-ol CAS No. 303062-86-4

1-[(4-Benzylpiperazin-1-yl)methyl]naphthalen-2-ol

Cat. No.: B2698677
CAS No.: 303062-86-4
M. Wt: 332.447
InChI Key: IORFJSWONDTTNA-UHFFFAOYSA-N
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Description

1-[(4-Benzylpiperazin-1-yl)methyl]naphthalen-2-ol is an organic compound with the molecular formula C22H24N2O It is a derivative of naphthol and piperazine, featuring a benzyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-[(4-Benzylpiperazin-1-yl)methyl]naphthalen-2-ol typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of naphthol, formaldehyde, and benzylpiperazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound .

Chemical Reactions Analysis

1-[(4-Benzylpiperazin-1-yl)methyl]naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using reagents like sodium hydride or lithium diisopropylamide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(4-Benzylpiperazin-1-yl)methyl]naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Benzylpiperazin-1-yl)methyl]naphthalen-2-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate neurotransmitter receptors, such as serotonin and dopamine receptors, through its piperazine ring. This interaction can influence neurotransmission and potentially alleviate symptoms of neurological disorders. The compound’s naphthol moiety may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

1-[(4-Benzylpiperazin-1-yl)methyl]naphthalen-2-ol can be compared with similar compounds, such as:

Properties

IUPAC Name

1-[(4-benzylpiperazin-1-yl)methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c25-22-11-10-19-8-4-5-9-20(19)21(22)17-24-14-12-23(13-15-24)16-18-6-2-1-3-7-18/h1-11,25H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORFJSWONDTTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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